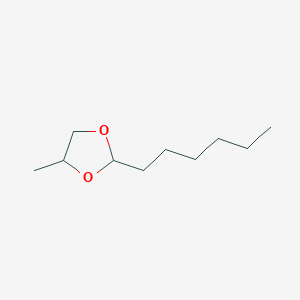
2-Benzyl-1,3,5-trimethylbenzene
Übersicht
Beschreibung
“2-Benzyl-1,3,5-trimethylbenzene” is a derivative of benzene with three methyl groups and a benzyl group attached to the benzene ring . It has a molecular formula of C16H18 and a molecular weight of 210.31 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with three methyl groups and one benzyl group attached. The benzyl group itself consists of a phenyl ring attached to a methylene (-CH2-) group .
Physical And Chemical Properties Analysis
“this compound” has a melting point of 35°C and a boiling point of 130-132°C (at a pressure of 8 Torr). It has a predicted density of 0.966±0.06 g/cm3 .
Wissenschaftliche Forschungsanwendungen
Biodegradability Studies
Research by Fichtner, Fischer, and Dornack (2019) explored the biodegradability of trimethylbenzene (TMB) isomers under denitrifying and sulfate-reducing conditions. This study is crucial for understanding the environmental impact and degradation processes of compounds like 1,3,5-trimethylbenzene, a close relative of 2-Benzyl-1,3,5-trimethylbenzene, in contaminated aquifers (Fichtner, Fischer, & Dornack, 2019).
Combustion Properties
Diévart et al. (2013) characterized various combustion properties of 1,3,5-trimethylbenzene (also known as mesitylene), contributing to the development of simple hydrocarbon mixtures that mimic the gas-phase combustion behavior of real liquid transportation fuels. This research provides insights into the combustion mechanisms of similar compounds including this compound (Diévart et al., 2013).
Catalytic Oxidation
A study by Hirai et al. (2006) investigated the aerobic oxidation of trimethylbenzenes using N,N',N''-trihydroxyisocyanuric acid (THICA) as a key catalyst. This research is relevant for understanding the chemical transformations and potential industrial applications of compounds like this compound (Hirai et al., 2006).
Crystal Structures
The synthesis and crystal structure of compounds related to this compound have been explored in research by Arockia Samy and Alexander (2012). This study contributes to the understanding of the structural characteristics of such compounds, which is essential in the field of material science and molecular engineering (Arockia Samy & Alexander, 2012).
Supramolecular Templates
Research by Wang and Hof (2012) on 1,3,5-trimethylbenzene-based scaffolds in supramolecular chemistry provides insights into the molecular-recognition and binding abilities of related compounds, including this compound. This study is significant for understanding the role of such compounds in designing more effective supramolecular hosts (Wang & Hof, 2012).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-benzyl-1,3,5-trimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18/c1-12-9-13(2)16(14(3)10-12)11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOUGWUVWNZBIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00298940 | |
| Record name | 2-benzyl-1,3,5-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4453-79-6 | |
| Record name | NSC127035 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127035 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-benzyl-1,3,5-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Z)-3-phenylprop-2-enyl]isoindole-1,3-dione](/img/structure/B3052659.png)



![N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxypropan-1-amine](/img/structure/B3052666.png)





![6-Oxabicyclo[3.2.1]octan-7-one](/img/structure/B3052673.png)


